molecular formula C9H12N2 B1249066 5,6,7,8-Tetrahydroquinolin-8-amine CAS No. 298181-83-6

5,6,7,8-Tetrahydroquinolin-8-amine

Cat. No.: B1249066
CAS No.: 298181-83-6
M. Wt: 148.2 g/mol
InChI Key: JQGOUNFVDYUKMM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-8-amine is a heterocyclic amine with the molecular formula C₉H₁₂N₂. It is a derivative of quinoline, characterized by the presence of an amine group at the 8th position and a partially saturated ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6,7,8-Tetrahydroquinolin-8-amine can be synthesized through several methods. One common approach involves the reduction of 8-nitroquinoline, followed by catalytic hydrogenation to yield the desired amine . Another method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by amination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

5,6,7,8-Tetrahydroquinolin-8-amine serves as a building block for synthesizing complex organic molecules. Its structural features allow for the creation of various derivatives that can be utilized in further chemical reactions.

The compound has demonstrated antiproliferative effects against cancer cell lines. It primarily interacts with the CXCR4 chemokine receptor, which is crucial in cancer progression and metastasis. Studies indicate that it can inhibit cancer cell migration and invasion through several biochemical pathways:

  • PI3K/AKT/mTOR Signaling Pathway : This pathway is vital for cell survival and growth. Inhibition leads to apoptosis in cancer cells.
  • Mitochondrial Membrane Depolarization : The compound increases reactive oxygen species (ROS) production, contributing to cell death mechanisms.

Medical Applications

Research has focused on utilizing this compound in developing new pharmaceuticals aimed at treating various cancers. Its ability to disrupt critical signaling pathways makes it a promising candidate for therapeutic interventions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell growth
CXCR4 InteractionReduced migration and invasion of cancer cells
Apoptosis InductionIncreased ROS production leading to cell death

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Catalytic HydrogenationReduction of quinoline derivativesHigh
N-MethylationMethylation using methyl iodideModerate

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on A2780 ovarian cancer cells. The compound was shown to induce significant apoptosis by disrupting mitochondrial function and increasing ROS levels. The IC50 values indicated strong antiproliferative activity compared to standard chemotherapeutics.

Case Study 2: Synthesis and Application in Polymer Chemistry

Recent research explored the use of tetrahydroquinoline derivatives as catalysts in polymerization reactions. Compounds derived from this compound were used to initiate the ring-opening polymerization of ε-caprolactone, resulting in high molecular weight polycaprolactone with potential applications in materials science.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
  • N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine
  • 8-Aminoquinoline

Comparison: 5,6,7,8-Tetrahydroquinolin-8-amine is unique due to its specific substitution pattern and partially saturated ring system. Compared to 8-aminoquinoline, it has a reduced aromatic character, which can influence its reactivity and interaction with biological targets. The presence of additional substituents, such as in 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, can further modulate its chemical and biological properties .

Biological Activity

5,6,7,8-Tetrahydroquinolin-8-amine is a heterocyclic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2C_9H_{12}N_2 and features a partially saturated quinoline structure with an amine group at the 8th position. This unique structure contributes to its biological interactions and reactivity.

Target Interactions:
The compound primarily interacts with the CXCR4 receptor, a chemokine receptor implicated in various cancers. By binding to this receptor, this compound inhibits downstream signaling pathways that facilitate cancer cell migration and invasion .

Biochemical Pathways:
Research indicates that this compound induces significant cellular effects:

  • Antiproliferative Activity: It exhibits cytotoxic effects across various cell lines including human T-lymphocyte (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells .
  • Cell Cycle Disruption: The most active derivatives have been shown to affect cell cycle phases and induce mitochondrial membrane depolarization .
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels are observed in treated cells, which is linked to mitochondrial dysfunction and contributes to its antiproliferative effects .

Antiproliferative Activity

A study synthesized a library of 8-substituted derivatives of 5,6,7,8-tetrahydroquinoline and assessed their biological activity. Table 1 summarizes the IC50 values of selected compounds against various cancer cell lines:

CompoundIC50 (µM)Cell Line
3a74 ± 3HT-29
5a36 ± 4A2780
2b77 ± 7MSTO-211H

The compound (R)-5a exhibited the most significant cytotoxicity across all tested lines .

Case Studies

  • Cancer Treatment:
    • In vitro studies demonstrated that tetrahydroquinoline derivatives can selectively target cancer cells due to their heightened oxidative stress levels. This selectivity is pivotal for developing novel chemotherapeutic agents .
  • Mitochondrial Dysfunction:
    • Compounds derived from this compound have been shown to induce mitochondrial dysfunction in resistant cancer cell lines such as HeLaS3 and KB-vin. This suggests potential applications in overcoming multidrug resistance in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption. The compound's stability under physiological conditions allows for effective bioavailability when administered.

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-Tetrahydroquinolin-8-amine, and how can reaction conditions be controlled to enhance yield?

Basic
The synthesis typically involves catalytic hydrogenation of quinoline derivatives using Pd/C under mild conditions (room temperature, atmospheric H₂) to achieve selective reduction . For industrial-scale production, continuous flow reactors with packed-bed Pd/C catalysts improve yield and consistency by optimizing parameters like flow rate and pressure . A comparison of methods:

MethodCatalystConditionsKey Advantages
Batch hydrogenationPd/CRT, H₂ (1 atm)Selectivity for tetrahydro form
Continuous flow reactorPd/CControlled flow, H₂ (5 bar)Scalability, higher throughput

Key Consideration: Monitor reaction progress via TLC or HPLC to prevent over-reduction to fully saturated amines .

Q. What analytical techniques are recommended for characterizing purity and structural conformation?

Basic

  • NMR Spectroscopy : Confirms regioselectivity and stereochemistry (e.g., distinguishing (S)-enantiomer via chiral shifts) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • Chiral HPLC : Resolves racemic mixtures using columns like Chiralpak® IA/IB .
  • X-ray Crystallography : Resolves 3D conformation for target interaction studies .

Advanced Tip: Combine NMR with NOE experiments to confirm spatial arrangement of substituents .

Q. How can stereoselective synthesis be achieved to obtain enantiomerically pure forms?

Advanced

  • Chiral Resolution : Use resolving agents like tartaric acid derivatives to separate racemates .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation to induce >90% enantiomeric excess .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer .
MethodEnantiomeric Excess (%)Scalability
Chiral HPLC>99Low
Asymmetric Catalysis85–95High

Note: Validate enantiopurity via polarimetry or chiral HPLC .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Advanced

  • Dose-Response Refinement : Re-test compounds at varying concentrations to identify non-linear effects (e.g., IC50 shifts) .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity if molecular docking suggests off-target binding .
  • Solubility Optimization : Adjust solvent systems (e.g., DMSO:PBS ratios) to address false negatives from aggregation .

Example: A study reported inconsistent IC50 values in cytotoxicity assays due to solvent interference; reformulating in cyclodextrin improved reproducibility .

Q. How to design experiments to elucidate the mechanism of action amid conflicting reports?

Advanced

  • Binding Assays : Use SPR or ITC to quantify interactions with putative targets (e.g., dihydrofolate reductase) .
  • Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling modulation (e.g., apoptosis markers in cancer cells) .
  • Mutagenesis Studies : Engineer target proteins to disrupt hydrogen-bonding sites (e.g., amine group interactions) .

Case Study: Conflicting reports on antimicrobial activity were resolved by demonstrating pH-dependent membrane disruption via fluorescence microscopy .

Q. How to assess structure-activity relationships (SAR) for derivatives?

Advanced

  • Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., N-alkylation, halogenation) and compare bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
  • Pharmacophore Mapping : Identify critical motifs (e.g., amine group for H-bond donation) using Schrödinger Suite .
DerivativeModificationIC50 (μM)Target
Parent CompoundNone12.3Cancer cells
N-Methylated-NHCH₃45.7Reduced potency
7-Fluoro-F at C78.9Enhanced selectivity

Insight: Bulky substituents at C7 improve target affinity by reducing steric hindrance .

Q. How to apply this compound as a ligand in catalytic processes?

Advanced

  • Ligand Design : Modify the amine group with phosphine arms (e.g., diphenylphosphinoethyl) to chelate metals like Ru or Pd .
  • Catalytic Testing : Evaluate ring-opening polymerization (ROP) of ε-caprolactone; monitor conversion via ¹H NMR .
  • Kinetic Studies : Compare turnover frequencies (TOF) with traditional ligands (e.g., BINAP) .

Example: A Pd complex of this compound achieved 85% yield in Suzuki-Miyaura coupling under mild conditions .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOUNFVDYUKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463255
Record name 5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298181-83-6
Record name 5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the azide (41.0 g, 0.256 mol) in methanol (250 mL) was added Pd/C (10%, 4.1 g) and the mixture was hydrogenated at 30 psi on a Parr shaker. The mixture was filtered through celite and the cake was washed with methanol. The combined filtrates were evaporated and the residual oil was distilled (Kugelrohr, bp 115–140° C. @ 0.2 Torr) to provide 26.8 g (71%) of 8-amino-5,6,7,8-tetrahydroquinoline (AMD7488) as a pale yellow oil. 1H NMR (MeOH-d4) δ 1.81–1.98 (m, 2H), 2.03–2.15 (m, 1H), 2.38–2.46 (m, 1H), 2.88–2.92 (m, 2H), 4.41 (dd, 1H, J=9.3, 6.3 Hz), 7.30 (dd, 1H, J=7.5, 4.5 Hz), 7.62 (d, 1H, J=7.5 Hz), 8.47 (d, 1H, J=4.5 Hz); 13C NMR (MeOH-d4) δ 21.12, 28.72, 28.89, 52.28, 124.86, 134.35, 138.96, 148.49, 152.57. ES-MS m/z 149 (M+H).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6,7,8-Tetrahydroquinolin-8-amine
5,6,7,8-Tetrahydroquinolin-8-amine
5,6,7,8-Tetrahydroquinolin-8-amine
5,6,7,8-Tetrahydroquinolin-8-amine
5,6,7,8-Tetrahydroquinolin-8-amine
5,6,7,8-Tetrahydroquinolin-8-amine

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